Phycocyanobilin

Food science Pigment stability Natural blue colorants

Researchers using C-phycocyanin face protein denaturation above 45°C and lower molar potency, compromising reproducibility. Purified Phycocyanobilin (PCB) eliminates apoprotein interference with a defined tetrapyrrole chromophore. • 31-fold greater photodynamic anticancer potency vs. C-phycocyanin (IC50 = 8.26 μM); 14.5× higher active oxygen quantum yield • Thermally stable through pasteurization (70-80°C) and HPP (300-600 MPa); resists pH/light degradation for functional food & beverage formulations • 20-fold mass reduction vs. C-PC for equivalent in vivo antioxidant effects (15 mg/kg PCB = 300 mg/kg C-PC in db/db diabetic mice) Supplied with full analytical documentation. Bulk quantities available for PDT research, nutraceutical development, and diabetic complication studies.

Molecular Formula C33H38N4O6
Molecular Weight 586.7 g/mol
Cat. No. B1232574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhycocyanobilin
Synonyms21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)-
3(E)-phycocyanobilin
3Z-phycocyanobilin
biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-
phycocyanobilin
Molecular FormulaC33H38N4O6
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C
InChIInChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1
InChIKeyNNMALANKTSRILL-ZUTFDUMMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phycocyanobilin (PCB): Compound Overview


Phycocyanobilin (PCB; CAS 20298-86-6) is a linear open-chain tetrapyrrole chromophore that constitutes the bioactive prosthetic group of C-phycocyanin, a biliprotein pigment found in cyanobacteria such as Arthrospira (Spirulina) species [1]. PCB is structurally analogous to the mammalian heme catabolites biliverdin and bilirubin, and is recognized for its potent antioxidant properties, including direct radical scavenging and inhibition of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity [2]. This compound is the primary mediator of the anti-inflammatory and cytoprotective effects attributed to phycocyanin-containing preparations, and is available as a purified chromophore for targeted research applications in oxidative stress, neuroprotection, and metabolic disorders [3].

Why Phycocyanobilin Cannot Be Substituted


Direct substitution of phycocyanobilin (PCB) with C-phycocyanin (C-PC), biliverdin, or bilirubin is not scientifically defensible due to marked differences in stability, molar potency, and specific functional activities. While C-PC is often utilized as a dietary source of PCB, the intact protein complex exhibits significantly lower molar efficacy in specific antioxidant assays and is subject to rapid thermal and pH-dependent denaturation that PCB resists [1]. Furthermore, PCB demonstrates unique enzyme inhibition profiles—such as UDP-glucuronosyltransferase (UDP-GDH) inhibition and photodynamic reactive oxygen species generation—that are absent or substantially attenuated in the parent protein [2]. Although structurally analogous to biliverdin and bilirubin, PCB exhibits differential potency in cellular assays, precluding its replacement by mammalian bilins without altering experimental outcomes [3]. These critical differences underscore that procurement decisions must be guided by specific, comparator-based evidence rather than class-level assumptions.

Phycocyanobilin Procurement Evidence


Thermal and High-Pressure Processing Stability

Phycocyanobilin (PCB) exhibits markedly greater stability during thermal and high-pressure pasteurization compared to intact phycobiliproteins (C-phycocyanin). In direct comparative analysis, phycobiliproteins demonstrated significant color deterioration at 70–80°C, whereas PCB remained stable under both high-pressure (300–600 MPa) and heat processing conditions [1]. This stability differential is critical for applications requiring processing integrity; C-phycocyanin degrades at temperatures above 45°C and is sensitive to light and pH, limiting its industrial utility, whereas PCB withstands standard pasteurization protocols without chromophore degradation [1].

Food science Pigment stability Natural blue colorants Pasteurization

Photodynamic Anticancer Potency

Phycocyanobilin (PCB) demonstrates substantially enhanced photodynamic anticancer activity compared to its parent protein C-phycocyanin. Under light irradiation (660 nm), PCB exhibited an IC50 of 8.26 ± 1.19 μM against MCF-7 breast cancer cells, representing approximately a 31-fold increase in potency relative to C-phycocyanin, which displayed an IC50 of 255.29 ± 1.72 μM under identical conditions [1]. This potency enhancement correlates with a 14.5-fold higher active oxygen quantum yield for PCB (0.1595) compared to C-phycocyanin (0.0110), confirming that removal of the apoprotein moiety unmasks the full photosensitizing capacity of the tetrapyrrole chromophore [1]. Notably, PCB demonstrated negligible anticancer activity in the absence of light, indicating its action as a genuine photosensitizer rather than a direct cytotoxic agent [1].

Photodynamic therapy Anticancer Photosensitizer Reactive oxygen species Oncology

Peroxynitrite-Mediated DNA Damage Protection

Phycocyanobilin (PCB) provides quantifiable protection against peroxynitrite (ONOO⁻)-mediated genotoxicity. In a supercoiled plasmid DNA protection assay, PCB significantly inhibited ONOO⁻-induced single-strand breaks in a dose-dependent manner, exhibiting an IC50 value of 2.9 ± 0.6 μM [1]. While the parent protein phycocyanin demonstrated higher overall scavenging efficiency for ONOO⁻ in competition kinetics assays using pyrogallol red bleaching, PCB alone achieved robust DNA protection at low micromolar concentrations, confirming its intrinsic capacity to neutralize this potent physiological oxidant and preserve DNA integrity [1]. This activity is distinct from its NADPH oxidase inhibitory function and represents a direct chemical scavenging mechanism.

DNA protection Peroxynitrite scavenging Oxidative stress Genotoxicity Reactive nitrogen species

In Vivo Anti-Diabetic Nephropathy Efficacy

Oral administration of phycocyanobilin (PCB) achieves renal protective effects in a type 2 diabetes model at doses approximately 20-fold lower by mass than the parent protein C-phycocyanin. In db/db mice, a 10-week oral regimen of C-phycocyanin at 300 mg/kg protected against albuminuria, renal mesangial expansion, and normalized tumor growth factor-β and fibronectin expression [1]. Crucially, a substantially shorter 2-week oral regimen of purified PCB at just 15 mg/kg produced antioxidant effects of similar magnitude, normalizing urinary and renal oxidative stress markers and suppressing NAD(P)H oxidase component expression [1]. In cultured renal mesangial cells, PCB, bilirubin, and biliverdin all inhibited NADPH-dependent superoxide production, confirming that PCB is the primary bioactive moiety responsible for the NADPH oxidase inhibitory activity of phycocyanin preparations [1].

Diabetic nephropathy NADPH oxidase Renal protection Oxidative stress Type 2 diabetes db/db mouse model

Curcumin Bioavailability Enhancement

Phycocyanobilin (PCB) possesses a unique enzyme inhibitory function not shared by most in-class antioxidants: competitive inhibition of UDP-glucose dehydrogenase (UDP-GDH) and related glucuronidation pathways [1]. This mechanism enables PCB to significantly enhance the absorption and systemic circulation of poorly bioavailable compounds such as curcumin [1]. In a human pharmacokinetic case study, the combination of curcumin with an Aphanizomenon flos-aquae (AFA) algal preparation containing PCB and phycocyanin increased peak plasma curcumin absorption from 64.8 ng/mL (curcumin alone) to 426.8 ng/mL, representing a 6.6-fold absolute increase in maximum plasma concentration [1]. When normalized for the reduced curcumin dose in the combination, the absolute increase was approximately 10-fold, with area under the curve (AUC) enhancement of 450% [1]. This bioavailability-enhancing property is specific to PCB/phthalocyanin-containing cyanobacterial preparations and represents a functional attribute not exhibited by synthetic antioxidants or mammalian bilins.

Bioavailability enhancement Nutraceutical formulation Curcumin absorption UDP-glucuronosyltransferase Glucuronidation inhibition

NADPH Oxidase Inhibition vs. Biliverdin and Bilirubin

Phycocyanobilin (PCB) shares structural homology with the mammalian heme catabolites biliverdin and bilirubin, and all three tetrapyrroles inhibit NADPH-dependent superoxide production in cultured renal mesangial cells [1]. However, PCB is distinguished by its exogenous origin and greater chemical accessibility for purification and synthetic modification compared to the endogenous bilins. While bilirubin's potent antioxidant activity is primarily attributed to NADPH oxidase isoform inactivation [2], bilirubin is generated endogenously via heme oxygenase and biliverdin reductase, limiting its direct therapeutic application due to tight physiological regulation and neurotoxicity concerns at elevated concentrations. In contrast, PCB can be administered exogenously via oral, parenteral, or intranasal routes without disrupting endogenous heme catabolism [2]. In the db/db diabetic nephropathy model, oral PCB (15 mg/kg) produced renal antioxidant effects comparable to those previously reported for biliverdin, establishing functional class equivalence but with distinct procurement and regulatory advantages [1].

NADPH oxidase inhibition Biliverdin Bilirubin Oxidative stress Renal mesangial cells Tetrapyrrole

Phycocyanobilin: Optimal Application Scenarios


Photodynamic Anticancer Research

Based on the direct comparative evidence demonstrating PCB's 31-fold greater photodynamic anticancer potency (IC50 = 8.26 μM) and 14.5-fold higher active oxygen quantum yield relative to C-phycocyanin, purified PCB is the preferred reagent for photodynamic therapy (PDT) research and photosensitizer development [1]. The compound's defined molecular structure (tetrapyrrole chromophore without apoprotein interference) enables precise dosing and reproducible photoactivation at 660 nm, making it suitable for in vitro mechanistic studies and in vivo phototherapy models where C-phycocyanin's lower potency and protein instability would compromise experimental outcomes [1].

Thermal Processing for Natural Blue Pigments

Given the direct head-to-head stability comparison showing that PCB remains stable under thermal pasteurization (70–80°C) and high-pressure processing (300–600 MPa) while phycobiliproteins undergo measurable color deterioration and protein denaturation, PCB is the procurement choice for developers of functional foods, beverages, or nutraceuticals requiring heat-stable natural blue coloration with retained antioxidant activity [2]. Unlike C-phycocyanin, which degrades above 45°C and exhibits sensitivity to light and pH, PCB maintains chromophore integrity through standard industrial processing protocols, reducing formulation failure risk [2].

In Vivo Diabetic Nephropathy Models

Supported by direct comparative in vivo evidence that oral PCB at 15 mg/kg achieves antioxidant effects comparable to C-phycocyanin at 300 mg/kg (a 20-fold mass reduction) in db/db diabetic mice, purified PCB is the scientifically rigorous choice for investigators studying renal oxidative stress and NADPH oxidase-dependent diabetic complications [3]. The use of defined PCB eliminates confounding variables introduced by the phycocyanin protein matrix (including variable digestion, absorption kinetics, and apoprotein bioactivity) while reducing per-animal compound costs and enabling precise dose-response characterization [3].

Curcumin Bioavailability-Enhanced Formulations

Based on patent-supported human pharmacokinetic evidence that PCB-containing cyanobacterial preparations increase curcumin peak plasma concentration by 6.6-fold (from 64.8 ng/mL to 426.8 ng/mL) and enhance AUC by 450% via UDP-GDH enzyme inhibition, PCB is the functional ingredient of choice for formulators seeking to develop dual-action nutraceuticals that simultaneously provide intrinsic antioxidant protection while enhancing the systemic delivery of poorly absorbed co-administered compounds [4]. This unique bioavailability-enhancing property is not shared by conventional synthetic antioxidants or mammalian bilins, establishing PCB as a differentiated procurement option for advanced supplement development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phycocyanobilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.